![molecular formula C11H8ClNOS2 B14502832 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 64826-48-8](/img/structure/B14502832.png)
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a disulfide bond and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-chlorophenylthiol with an oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as methanol and catalysts like copper oxide nanopowder .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and proteins. The disulfide bond can form covalent interactions with thiol groups in proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by modulating redox states and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorodiphenyl disulfide: Similar structure with two chlorophenyl groups connected by a disulfide bond.
1,2-Bis(3-chlorophenyl)disulfane: Contains two chlorophenyl groups in a disulfide linkage but differs in the position of the chlorine atoms
Uniqueness
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other disulfide compounds and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
64826-48-8 |
|---|---|
Molekularformel |
C11H8ClNOS2 |
Molekulargewicht |
269.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)disulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H8ClNOS2/c12-9-4-6-10(7-5-9)15-16-11-3-1-2-8-13(11)14/h1-8H |
InChI-Schlüssel |
SYAKCMMHCSVQQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
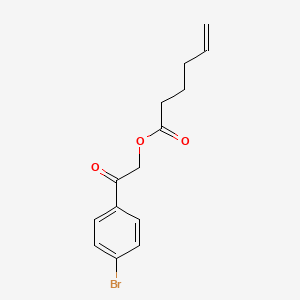
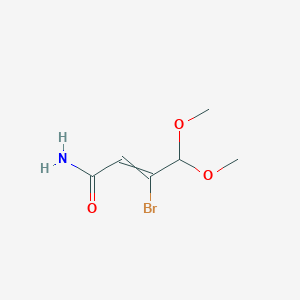

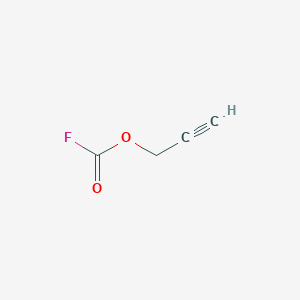

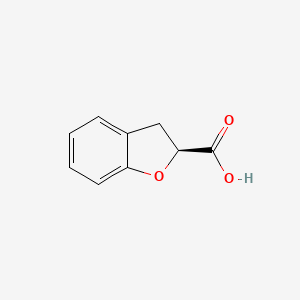
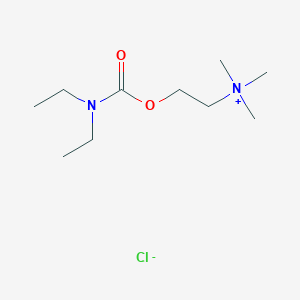
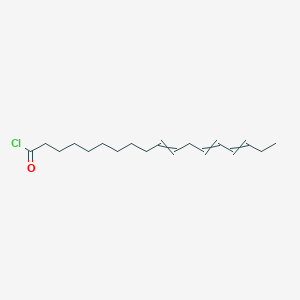
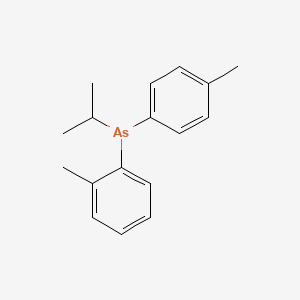
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)


